molecular formula C12H12O3 B3242344 ethyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate CAS No. 150969-57-6

ethyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

Cat. No.: B3242344
CAS No.: 150969-57-6
M. Wt: 204.22 g/mol
InChI Key: RSTFQOHHDYWKCP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate typically involves the reaction of indene derivatives with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion . Another method involves the oxidation of 2,3-dihydro-1H-indene-5-carboxylic acid followed by esterification with ethanol .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize yield and purity. The use of catalysts such as palladium on carbon can enhance the efficiency of the synthesis . Additionally, solvent-free microwave-assisted synthesis has been explored to reduce environmental impact and improve reaction rates .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethyl ester group provides different solubility and reactivity compared to its methyl ester counterpart .

Properties

IUPAC Name

ethyl 1-oxo-2,3-dihydroindene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-15-12(14)9-3-5-10-8(7-9)4-6-11(10)13/h3,5,7H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTFQOHHDYWKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701243585
Record name Ethyl 2,3-dihydro-1-oxo-1H-indene-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150969-57-6
Record name Ethyl 2,3-dihydro-1-oxo-1H-indene-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150969-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,3-dihydro-1-oxo-1H-indene-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

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